4-Oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carbonitrile
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Overview
Description
4-Oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carbonitrile is a compound that features a pyrrolidine ring, a trifluoromethyl group, and a nitrile group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drug molecules . The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity .
Preparation Methods
Chemical Reactions Analysis
4-Oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects . The pyrrolidine ring can contribute to the compound’s overall three-dimensional structure, allowing for better interaction with the target site .
Comparison with Similar Compounds
4-Oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carbonitrile can be compared with other similar compounds, such as:
4-Oxo-1-(3-(chloromethyl)phenyl)pyrrolidine-3-carbonitrile: This compound has a chloromethyl group instead of a trifluoromethyl group, which can affect its reactivity and biological activity.
4-Oxo-1-(3-(methyl)phenyl)pyrrolidine-3-carbonitrile: The presence of a methyl group instead of a trifluoromethyl group can lead to different pharmacokinetic properties and target interactions.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct electronic and steric effects that can enhance its biological activity and stability .
Properties
Molecular Formula |
C12H9F3N2O |
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Molecular Weight |
254.21 g/mol |
IUPAC Name |
4-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)9-2-1-3-10(4-9)17-6-8(5-16)11(18)7-17/h1-4,8H,6-7H2 |
InChI Key |
BSSNVYFHSXOHNX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)CN1C2=CC=CC(=C2)C(F)(F)F)C#N |
Origin of Product |
United States |
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